Ethyl 3-amino-3-methyl-2-phenylbutanoate
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Overview
Description
Ethyl 3-amino-3-methyl-2-phenylbutanoate is an organic compound with a complex structure that includes an ethyl ester, an amino group, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-amino-3-methyl-2-phenylbutanoate typically involves the esterification of 3-amino-3-methyl-2-phenylbutanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity starting materials and advanced purification techniques ensures the production of a high-quality product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-3-methyl-2-phenylbutanoate can undergo several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: The major product is ethyl 3-nitro-3-methyl-2-phenylbutanoate.
Reduction: The major product is 3-amino-3-methyl-2-phenylbutanol.
Substitution: The products depend on the substituent introduced, such as this compound derivatives.
Scientific Research Applications
Ethyl 3-amino-3-methyl-2-phenylbutanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with specific biological activities.
Industry: It is used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of ethyl 3-amino-3-methyl-2-phenylbutanoate involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The amino group can form hydrogen bonds with active sites of enzymes, while the phenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Ethyl 3-amino-3-methyl-2-phenylbutanoate can be compared with similar compounds such as:
Methyl 2-amino-3-methyl-3-phenylbutanoate: This compound has a similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 2-amino-3-methyl-2-phenylbutanoate: This compound differs in the position of the amino group.
Ethyl 3-amino-3-methyl-2-phenylpropanoate: This compound has a shorter carbon chain.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 3-amino-3-methyl-2-phenylbutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-4-16-12(15)11(13(2,3)14)10-8-6-5-7-9-10/h5-9,11H,4,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDVVFKGVNNQOPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1)C(C)(C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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